(4,6-Dichloropyridin-3-yl)methanesulfonamide
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Overview
Description
(4,6-Dichloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O2S and a molecular weight of 241.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a pyridine ring and a methanesulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4,6-Dichloropyridin-3-yl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dichloropyridine as the primary starting material.
Reaction with Methanesulfonyl Chloride: The 4,6-dichloropyridine undergoes a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Chemical Reactions Analysis
(4,6-Dichloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various organic solvents.
Scientific Research Applications
(4,6-Dichloropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications includes its use as a scaffold for designing new drugs with antimicrobial or anticancer properties.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of (4,6-Dichloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition studies.
Pathways Involved: The binding of this compound to its targets can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
(4,6-Dichloropyridin-3-yl)methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (4,6-Dichloropyridin-3-yl)methanol and (4,6-Dichloropyridin-3-yl)amine share structural similarities but differ in their functional groups.
Uniqueness: The presence of the methanesulfonamide group in this compound imparts unique chemical properties, making it particularly useful in specific research and industrial applications
Properties
Molecular Formula |
C6H6Cl2N2O2S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
(4,6-dichloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-1-6(8)10-2-4(5)3-13(9,11)12/h1-2H,3H2,(H2,9,11,12) |
InChI Key |
OTLUEKBHLPISCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)CS(=O)(=O)N)Cl |
Origin of Product |
United States |
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